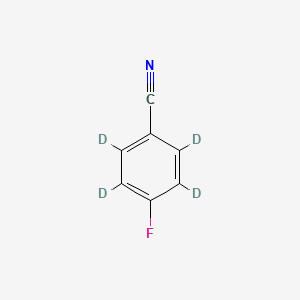

4-Fluorobenzonitrile-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

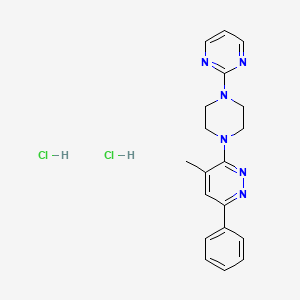

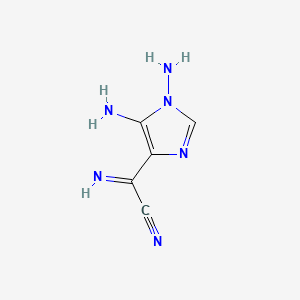

4-Fluorobenzonitrile-d4 is a deuterated derivative of 4-Fluorobenzonitrile. It is a colorless liquid used as a building block in the synthesis of various organic compounds. The deuterated form is used in research and development as a tracer in drug metabolism studies and in the synthesis of labeled compounds for use in nuclear magnetic resonance spectroscopy.

Applications De Recherche Scientifique

4-Fluorobenzonitrile-d4 is widely used in scientific research due to its unique properties:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed as a tracer in drug metabolism studies.

Medicine: Utilized in the synthesis of labeled compounds for nuclear magnetic resonance spectroscopy.

Industry: Applied in the development of new materials and as a stabilizer for chlorinated solvents.

Mécanisme D'action

Target of Action

It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound is a deuterium-labeled version of 4-fluorobenzonitrile . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within the body .

Biochemical Pathways

It’s known that 4-fluorobenzonitrile can undergo metal-mediated coupling to yield eight-membered thorium(iv) tetraazamacrocycle . This suggests that the compound may interact with metal ions in the body and could potentially affect metal-dependent biochemical pathways.

Pharmacokinetics

It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .

Analyse Biochimique

Biochemical Properties

It is known that 4-Fluorobenzonitrile, the non-deuterated variant, undergoes metal-mediated coupling to yield eight-membered thorium (IV) tetraazamacrocycle . It also undergoes condensation with diphenylamine to yield monomer 4-cyanotriphenylamine .

Molecular Mechanism

It is known that 4-Fluorobenzonitrile undergoes metal-mediated coupling and condensation reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluorobenzonitrile-d4 involves the deuteration of 4-Fluorobenzonitrile. One common method is the reaction of 4-Fluorobenzonitrile with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure reactions and ensure the purity of the final product. The deuteration process is optimized to maximize yield and minimize the use of expensive deuterium gas.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorobenzonitrile-d4 undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as phenols or thiophenols, leading to the formation of diaryl ethers or thioethers.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Potassium fluoride on alumina in the presence of 18-crown-6.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Oxidation Reactions: Potassium permanganate in aqueous solution.

Major Products Formed

Substitution Reactions: Diaryl ethers or thioethers.

Reduction Reactions: Amines.

Oxidation Reactions: Carboxylic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzonitrile: The non-deuterated form of 4-Fluorobenzonitrile-d4.

3,4-Difluorobenzonitrile: A compound with two fluorine atoms on the benzene ring.

4-Chlorobenzonitrile: A compound with a chlorine atom instead of a fluorine atom.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and drug metabolism studies. The presence of deuterium atoms provides distinct advantages in tracing and analyzing the behavior of drug molecules in biological systems .

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVBBNGWBBYLL-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)

![2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)

![Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate](/img/structure/B583137.png)

![2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B583139.png)

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)

![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)

![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)